molecular formula C22H18N2O2S B2749848 (E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide CAS No. 1164490-72-5

(E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide

Cat. No. B2749848
CAS RN: 1164490-72-5
M. Wt: 374.46
InChI Key: YQSOBQKOCNGMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide, also known as EF24, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent. EF24 belongs to a class of compounds called curcuminoids, which are derived from the spice turmeric. In

Mechanism of Action

The mechanism of action of (E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the cell. (E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation. (E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. In addition, (E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
(E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of inflammatory cytokine production, reduction of oxidative stress, and modulation of signaling pathways. (E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

(E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. (E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide is also relatively easy to synthesize and can be produced in large quantities. However, (E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide has some limitations for lab experiments, including its low bioavailability and potential toxicity at high doses.

Future Directions

There are several future directions for research on (E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide, including the development of more potent analogs with improved bioavailability and the investigation of its effects on other signaling pathways and cellular processes. (E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide may also have potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Further research is needed to fully understand the potential of (E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide as a therapeutic agent.

Synthesis Methods

(E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide is synthesized through a multi-step process involving the reaction of curcumin with various reagents. The first step involves the reaction of curcumin with ethyl cyanoacetate to form a cyanoester intermediate. This intermediate is then reacted with 2-ethylphenylboronic acid to form a boronic ester intermediate. The final step involves the reaction of the boronic ester intermediate with 5-phenylsulfanyl-2-furancarboxaldehyde to form (E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide.

Scientific Research Applications

(E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative diseases. (E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide has been shown to have anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. (E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing oxidative stress. In addition, (E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(E)-2-cyano-N-(2-ethylphenyl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-2-16-8-6-7-11-20(16)24-22(25)17(15-23)14-18-12-13-21(26-18)27-19-9-4-3-5-10-19/h3-14H,2H2,1H3,(H,24,25)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSOBQKOCNGMIE-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)SC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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